molecular formula C22H24IN B12691833 Cyproheptadinium methiodide CAS No. 74927-10-9

Cyproheptadinium methiodide

Cat. No.: B12691833
CAS No.: 74927-10-9
M. Wt: 429.3 g/mol
InChI Key: FOSCPVSRXZJBLR-UHFFFAOYSA-M
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Description

Cyproheptadinium methiodide is a chemical compound with the molecular formula C22H24IN. It is a derivative of cyproheptadine, a first-generation antihistamine known for its antiserotonergic and anticholinergic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyproheptadinium methiodide typically involves the methylation of cyproheptadine. The reaction is carried out by treating cyproheptadine with methyl iodide under controlled conditions. The reaction proceeds as follows:

    Starting Material: Cyproheptadine

    Reagent: Methyl iodide (CH3I)

    Conditions: The reaction is usually conducted in an organic solvent such as acetone or ethanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of cyproheptadine and methyl iodide are handled in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Cyproheptadinium methiodide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to cyproheptadine.

    Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Cyproheptadine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyproheptadinium methiodide has several scientific research applications:

Mechanism of Action

Cyproheptadinium methiodide exerts its effects by competing with free histamine and serotonin for binding at their respective receptors. This antagonism at serotonin receptors, particularly the 5-HT2 receptors, is believed to be responsible for its ability to stimulate appetite and mitigate allergic reactions . The compound’s anticholinergic properties also contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyproheptadinium methiodide is unique due to its specific methylation, which alters its pharmacokinetic and pharmacodynamic properties. This modification can enhance its binding affinity to certain receptors and potentially reduce side effects compared to its parent compound, cyproheptadine.

Properties

CAS No.

74927-10-9

Molecular Formula

C22H24IN

Molecular Weight

429.3 g/mol

IUPAC Name

1,1-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium;iodide

InChI

InChI=1S/C22H24N.HI/c1-23(2)15-13-19(14-16-23)22-20-9-5-3-7-17(20)11-12-18-8-4-6-10-21(18)22;/h3-12H,13-16H2,1-2H3;1H/q+1;/p-1

InChI Key

FOSCPVSRXZJBLR-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)C.[I-]

Origin of Product

United States

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